5-Bromo-2-hydroxy-N-methylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Scientific Discovery
Benzamide derivatives are a cornerstone class of organic compounds that have garnered significant attention in scientific discovery, particularly in the field of medicinal chemistry. researchgate.netwalshmedicalmedia.com The fundamental benzamide structure, consisting of a benzene (B151609) ring linked to an amide functional group, provides a versatile molecular backbone. walshmedicalmedia.commdpi.com This framework is readily modified, allowing chemists to synthesize a vast library of derivatives with diverse pharmacological and biological properties. walshmedicalmedia.comwalshmedicalmedia.com
The amide bond itself is a critical feature, being neutral, stable, and capable of participating in hydrogen bonding as both a donor and acceptor. researchgate.net These characteristics are pivotal for molecular interactions within biological systems. Historically and currently, substituted benzamides are investigated for a wide spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netwalshmedicalmedia.commdpi.com Their utility extends to being crucial intermediates and building blocks in the synthesis of more complex, biologically active molecules. mdpi.com
Significance of 5-Bromo-2-hydroxy-N-methylbenzamide as a Research Scaffold
Within the extensive family of benzamides, this compound stands out as a valuable research scaffold. A scaffold in this context refers to a core chemical structure that serves as a foundation for developing new compounds. The significance of this specific molecule lies in the unique combination and positioning of its functional groups, which impart distinct chemical properties and potential for biological interactions.
The key structural features are:
A Benzamide Core: Provides a stable and synthetically versatile base.
A Bromine Atom at the 5-position: The presence of a halogen, like bromine, can influence the molecule's electronic properties and is known to participate in halogen bonding, a specific type of interaction that can be crucial for binding to protein targets. nih.gov
A Hydroxyl Group at the 2-position: This group is a potent hydrogen bond donor and acceptor, which can significantly affect the molecule's solubility and its ability to interact with biological macromolecules. ontosight.ai
An N-methyl Group: The methyl group on the amide nitrogen influences the compound's three-dimensional shape and can impact its metabolic stability and pharmacokinetic properties.
This combination of features makes this compound and its analogs useful starting points for synthesizing derivatives in research settings. researchgate.net For example, it can be used as a raw material for creating more complex molecules like hydrazones, which have been explored for their biological activities. researchgate.net
Table 1: Chemical Properties of 5-Bromo-2-hydroxy-N-isopropylbenzamide (A closely related analog)
| Property | Value |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 5-bromo-2-hydroxy-N-propan-2-ylbenzamide |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Data sourced from PubChem CID 3433879 for a closely related analog, as specific experimental data for the N-methyl variant is not readily available in the searched literature. nih.gov |
Overview of Academic Research Trajectories for Related Chemical Entities
The research trajectories for compounds chemically related to this compound are diverse and highlight the broader potential of this structural class. Academic studies often focus on how substitutions on the benzamide ring influence biological activity.
Halogenated Benzamides: A significant area of research involves the synthesis and evaluation of various halogenated benzamide derivatives. nih.gov These compounds have been extensively studied as potential ligands for dopamine (B1211576) and serotonin (B10506) receptors, with applications in neuroscience and diagnostic imaging. nih.gov The type and position of the halogen atom are critical in determining the compound's affinity and selectivity for these receptors. nih.gov Structural studies have also shown that bromine atoms can participate in halogen bonding to direct the assembly of molecules in crystals, an interaction that is also relevant for ligand-protein binding. nih.gov
Hydroxybenzamides: The hydroxyl group is another key feature in many researched benzamide derivatives. For instance, N-pyrazinylhydroxybenzamides have been investigated as potential antimicrobial agents, showing selectivity against staphylococci and activity against Mycobacterium tuberculosis. tandfonline.com In the field of oncology, benzamide derivatives with specific substitutions are being designed as histone deacetylase (HDAC) inhibitors, a major target in cancer therapy. nih.gov
Multifunctional Benzamides: Research is also moving towards creating multi-targeted benzamide derivatives. For example, some have been designed to act as glucokinase activators for potential diabetes treatment, while others are being explored as dual inhibitors of enzymes implicated in Alzheimer's disease. mdpi.comnih.gov These studies underscore the capacity of the benzamide scaffold to be adapted for complex therapeutic challenges.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
MKSBQICYLQNQLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Hydroxy N Methylbenzamide and Its Structural Analogs
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing benzamide (B126) derivatives, including 5-Bromo-2-hydroxy-N-methylbenzamide, primarily involve amidation and condensation reactions, as well as the functionalization of pre-existing halogenated salicylamide (B354443) structures.
Amidation and Condensation Reactions in Benzamide Synthesis
Amidation is a cornerstone of benzamide synthesis. A common approach involves the reaction of a salicylic (B10762653) acid derivative with an amine. For instance, N-substituted aromatic amides in the salicylic acid series have been synthesized through the direct reaction of salicylic acid and primary amines in an inert organic solvent, often in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl3). researchgate.net The molar ratio of the reactants is a critical parameter influencing the reaction's efficiency. researchgate.net
Another established route is the ammoniation of salicylic acid esters, such as methyl salicylate. google.comgoogle.com This method is widely used for producing salicylamide and its derivatives. google.comgoogle.com The reaction can be carried out with ammonia (B1221849) or primary amines to yield the corresponding N-substituted benzamides. google.com For example, N-octyl salicylic acid amide and N-decyl salicylic acid amide are prepared by reacting salicylic acid methyl ester with the respective n-alkylamines. google.com The reaction temperatures typically range from 100°C to 200°C. google.com While solvents like diethyl ether can be used, the reaction is often performed neat, as the starting materials are liquids. google.com
Condensation reactions are also pivotal, particularly for creating more complex derivatives. For example, hydrazones can be formed by condensing hydrazide derivatives of salicylamides with substituted benzaldehydes. researchgate.netlew.ro This approach allows for the introduction of diverse structural motifs onto the salicylamide scaffold.
Functionalization of Halogenated Salicylamide Precursors
The synthesis can also commence from a pre-functionalized salicylamide. Starting with 5-bromo-2-hydroxybenzamide, further modifications can be introduced. researchgate.netlew.ro One common strategy is the O-alkylation of the phenolic hydroxyl group. For instance, reacting 5-bromo-2-hydroxybenzamide with methyl or ethyl α-halogenated acid esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as 2-butanone (B6335102) yields the corresponding esters. lew.ro These esters can then be converted to hydrazides by reacting with hydrazine (B178648), which serve as key intermediates for synthesizing a variety of derivatives. researchgate.netlew.ro
Similarly, N-(4-chlorophenyl)-2-hydroxybenzamide can be reacted with ethyl α-halogenated acid esters to produce ethyl esters of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids. researchgate.net These esters can be subsequently condensed with hydrazine to form hydrazides, which are versatile building blocks for further chemical transformations. researchgate.net
Advanced Synthetic Strategies and Optimization
To improve efficiency, selectivity, and sustainability, advanced synthetic methods are continuously being developed. These include catalyst-mediated transformations and strategies for creating diverse libraries of analogs.
Catalyst-Mediated Transformations and Regioselectivity
Catalysts play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater control. For instance, the synthesis of 4H-benzo[d] researchgate.netresearchgate.netdioxin-4-one derivatives from salicylic acids and acetylenic esters is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile (B52724). nih.gov These benzodioxinones are valuable intermediates that can be readily converted to salicylamides at room temperature by reacting with primary amines. nih.gov
In the synthesis of salicylamide itself, solid base catalysts have been employed in the reaction of urea (B33335) and phenol (B47542). google.com This method offers a direct and efficient route to the target compound. google.com The use of catalysts can also influence the regioselectivity of a reaction, which is critical when multiple reactive sites are present in a molecule.
Diversification Approaches for Analogue Libraries
The development of methods for rapid diversification of a common intermediate is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A bioinspired diversification approach has been demonstrated in the synthesis of lycodine-type alkaloids, where a common precursor is modified in the late stages of the synthesis to generate a range of analogs. nih.govnih.gov This strategy involves techniques like C-H bond functionalization and oxidative C-C bond cleavage. nih.gov
Such late-stage diversification strategies can be applied to the synthesis of salicylamide analogs. Starting from a core structure like this compound, various functional groups can be introduced at different positions of the molecule to create a library of compounds for biological screening. This approach is more efficient than synthesizing each analog individually from simple starting materials.
Green Chemistry Principles and Sustainable Synthesis Considerations
The pharmaceutical industry is increasingly focusing on developing more environmentally friendly synthetic processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
In the context of salicylamide synthesis, several green approaches have been explored. One notable example is the development of solvent-free O-alkylation reactions. preprints.org For the synthesis of ethenzamide (2-ethoxybenzamide), a structural analog of the target compound, reactions have been carried out without a solvent, using a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB). preprints.org The use of microwave irradiation or ultrasound can significantly shorten the reaction time and improve the yield. preprints.org For instance, under microwave irradiation in solvent-free conditions, ethenzamide can be obtained in 92% yield in just 90 seconds. preprints.org
The choice of solvent is another critical aspect of green chemistry. Researchers are actively seeking greener alternatives to traditional organic solvents. mdpi.com For salicylamide, studies have been conducted to determine its solubility in various green solvents, which is essential information for designing sustainable crystallization and purification processes. mdpi.com Furthermore, reactions can be performed in water, which is the most environmentally benign solvent. preprints.org The use of PTCs can facilitate reactions in aqueous media, offering a green alternative to organic solvents. preprints.org
A patent describes a method for synthesizing salicylamide from urea and phenol using a solid base catalyst, which is presented as an economical and green process due to its simplicity and directness. google.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 Bromo 2 Hydroxy N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map of 5-Bromo-2-hydroxy-N-methylbenzamide can be constructed.
The ¹H NMR spectrum of this compound provides specific information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the amide (N-H) proton, the phenolic (O-H) proton, and the N-methyl protons.
Aromatic Region: The benzene (B151609) ring contains three protons. The proton at C-3 is expected to appear as a doublet, split by the adjacent proton at C-4. The proton at C-4 will be a doublet of doublets, as it is coupled to the protons at C-3 and C-6. The proton at C-6 should appear as a doublet, split by the proton at C-4. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group influences the precise chemical shifts of these protons.
Amide and Hydroxyl Protons: The amide proton (N-H) typically appears as a broad singlet or a quartet if coupled to the N-methyl protons, with its chemical shift being solvent-dependent. The phenolic hydroxyl (O-H) proton also presents as a broad singlet, which can be confirmed by D₂O exchange.
N-Methyl Protons: The three protons of the N-methyl group will appear as a singlet if there is no coupling to the amide proton, or as a doublet if coupling occurs. This signal is typically found in the upfield region of the spectrum.
Research on related compounds, such as N-methylbenzamide and other benzamide (B126) derivatives, supports the assignment of these characteristic proton signals. rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-3 | ~6.9-7.1 | Doublet (d) |
| Aromatic H-4 | ~7.3-7.5 | Doublet of Doublets (dd) |
| Aromatic H-6 | ~7.6-7.8 | Doublet (d) |
| Amide N-H | Variable (e.g., ~8.0-8.5) | Broad Singlet / Quartet |
| N-Methyl (-CH₃) | ~2.9-3.1 | Doublet / Singlet |
| Phenolic O-H | Variable (e.g., ~11.0-12.0) | Broad Singlet |
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The carbon bearing the hydroxyl group (C-2) is expected at a downfield shift (~155-160 ppm), while the carbon attached to the bromine atom (C-5) will be shifted upfield relative to a non-brominated carbon (~110-115 ppm). The other aromatic carbons (C-1, C-3, C-4, C-6) will have shifts between approximately 115 and 138 ppm. nih.govchemicalbook.com
Carbonyl Carbon: The amide carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region of the spectrum, typically around 165-170 ppm. rsc.orgnih.gov
N-Methyl Carbon: The carbon of the N-methyl group is expected in the upfield region, generally around 26-27 ppm. nih.govchemicalbook.com
The analysis of N-methylsalicylamide, the non-brominated analog, shows comparable chemical shifts for the carbonyl and N-methyl carbons, providing a solid basis for these assignments. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-Methyl (-CH₃) | ~26-27 |
| C-5 (C-Br) | ~110-115 |
| C-1 | ~115-120 |
| C-3 | ~120-125 |
| C-4 | ~135-138 |
| C-6 | ~130-133 |
| C-2 (C-OH) | ~155-160 |
| C-7 (C=O) | ~168-170 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce a molecule's structure.
The mass spectrum of this compound is distinguished by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass units (M⁺ and M+2). The expected molecular weight of the compound is approximately 230.06 g/mol .
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated monoisotopic mass for C₈H₈⁷⁹BrNO₂ is 228.9793 Da, which would be a key value to confirm in an HRMS analysis. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of LC with the detection power of MS. In an LC-MS/MS setup, a precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID) to generate specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the analyte in complex matrices.
Key fragmentation pathways for [M+H]⁺ would likely involve the loss of the N-methylcarbamoyl group or cleavage of the amide bond, leading to characteristic fragment ions that can be monitored. For instance, the fragmentation of the related compound N-methylsalicylamide shows a prominent peak corresponding to the salicyloyl cation. nih.gov For the brominated version, this would result in a 5-bromosalicylolyl cation fragment.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
| Molecular Ion [M]⁺ | 229 / 231 |
| Protonated Molecule [M+H]⁺ | 230 / 232 |
| Loss of methyl isocyanate [M-CH₃NCO]⁺ | 172 / 174 |
| 5-Bromosalicylolyl cation [C₇H₄BrO₂]⁺ | 199 / 201 |
| Loss of Br [M-Br]⁺ | 150 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
The FT-IR spectrum of this compound would display several key absorption bands:
O-H and N-H Stretching: A broad band for the phenolic O-H stretch is expected in the range of 3200-3600 cm⁻¹. The N-H stretch of the secondary amide typically appears around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (primarily C=O stretch) is expected between 1630 and 1680 cm⁻¹.
N-H Bending: The amide II band (a mix of N-H bend and C-N stretch) is found around 1510-1570 cm⁻¹.
C-O and C-Br Stretching: The C-O stretch of the phenol (B47542) will appear in the 1200-1300 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, typically 500-650 cm⁻¹.
Data from related structures like 5-bromo-2-hydroxybenzaldehyde and N-methylsalicylamide confirm these expected vibrational frequencies. nih.govnist.gov
Table 4: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200-3600 |
| Amide N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Amide C=O | Stretch (Amide I) | 1630-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
| Amide N-H | Bend (Amide II) | 1510-1570 |
| Phenolic C-O | Stretch | 1200-1300 |
| C-Br | Stretch | 500-650 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique pattern of vibrational modes corresponding to the bonds within the molecular structure. For this compound, the spectrum reveals key absorptions that confirm the presence of its characteristic hydroxyl, amide, and aromatic bromide moieties.
The analysis of derivatives of 5-bromo-2-hydroxybenzamide shows characteristic signals for the amide group in the ranges of 3150–3400 cm⁻¹ and 1630–1660 cm⁻¹. researchgate.net The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide also appears in this region, usually around 3300-3500 cm⁻¹.
A strong absorption peak, known as the Amide I band, is expected around 1630-1660 cm⁻¹, which corresponds to the C=O stretching vibration of the amide group. researchgate.net The Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, typically appears in the 1510-1570 cm⁻¹ range. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while the C-Br stretching vibration gives rise to a signal in the lower frequency region, typically between 500 and 600 cm⁻¹.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic Hydroxyl | 3200-3600 (Broad) |
| N-H Stretch | Secondary Amide | 3300-3500 |
| C-H Stretch | Aromatic | 3000-3100 |
| C=O Stretch (Amide I) | Amide | 1630-1660 |
| N-H Bend (Amide II) | Amide | 1510-1570 |
| C=C Stretch | Aromatic Ring | 1400-1600 |
| C-O Stretch | Phenolic | 1200-1260 |
| C-N Stretch | Amide | 1210-1230 |
| C-Br Stretch | Aryl Bromide | 500-600 |
Raman and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy serves as a valuable complement to FTIR analysis. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in an FTIR spectrum. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the aromatic ring and the carbon-bromine bond in this compound.
While specific Raman spectra for this compound are not widely published, theoretical analysis suggests that strong Raman signals would be expected for the symmetric breathing vibrations of the benzene ring. The C-Br stretch would also be readily observable.
Surface-Enhanced Raman Scattering (SERS) is an advanced variation of the technique that can dramatically amplify the Raman signal, sometimes by factors of 10⁶ or more. This enhancement is achieved by adsorbing the analyte onto a roughened metal surface, typically silver or gold nanoparticles. SERS is a powerful tool for detecting trace amounts of a substance and can provide insights into the molecule's orientation on the metal surface. For this compound, SERS could potentially be used to study its interactions and behavior at interfaces.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
This technique would reveal the crystal system, space group, and unit cell dimensions of the compound. Furthermore, XRD analysis provides crucial information about intermolecular interactions in the solid state, such as hydrogen bonding between the phenolic hydroxyl group and the amide oxygen of neighboring molecules, or potential π-π stacking interactions between aromatic rings. This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Elemental Analysis and Purity Assessment Methods
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula, C₈H₈BrNO₂. clearsynth.com This comparison is critical for confirming the empirical formula and verifying the identity of a newly synthesized batch of this compound. researchgate.net
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 96.088 | 41.76 |
| Hydrogen | H | 1.008 | 8.064 | 3.51 |
| Bromine | Br | 79.904 | 79.904 | 34.72 |
| Nitrogen | N | 14.007 | 14.007 | 6.09 |
| Oxygen | O | 15.999 | 31.998 | 13.91 |
| Total | 230.061 | 100.00 |
Beyond confirming elemental composition, assessing the purity of the compound is essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical methods for this purpose. bldpharm.com HPLC separates the target compound from any impurities based on differential partitioning between a stationary and a mobile phase, allowing for the quantification of purity. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, enabling not only the detection but also the identification of potential impurities by their mass-to-charge ratio.
Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Hydroxy N Methylbenzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting various molecular parameters of 5-Bromo-2-hydroxy-N-methylbenzamide.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely employed to investigate the properties of salicylamide (B354443) and benzamide (B126) derivatives. For closely related compounds like 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide optimized geometries that correlate well with experimental data. nih.gov Such studies reveal that the molecule is nearly planar, a feature that influences its electronic and packing properties.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For analogous compounds, the HOMO is typically localized over the hydroxy-methylbenzamide ring and the amide segment, while the LUMO is distributed over the entire molecule, with the exception of the hydroxyl group.
The molecular electrostatic potential (MEP) surface is another critical output of DFT calculations. The MEP map visualizes the electron density distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. nih.gov In similar benzamide structures, the electronegative oxygen atoms of the carbonyl and hydroxyl groups represent the most negative potential (red and yellow regions), indicating sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms, particularly the amide and hydroxyl protons, exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack. nih.gov
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For derivatives of 5-bromosalicylamide (B1265511), vibrational frequencies (IR and Raman) have been calculated and show good agreement with experimental spectra after appropriate scaling. researchgate.net Key vibrational modes for this compound would include the O-H stretching, N-H stretching, C=O stretching, and vibrations of the aromatic ring. For the related 5-Bromo-2-Hydroxybenzaldehyde, the calculated O-H stretching frequency is around 3684 cm⁻¹, and the C=O stretching frequency is approximately 1687 cm⁻¹, which are consistent with typical experimental ranges. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are vital for understanding the molecule's behavior in chemical reactions.
| Parameter | Description | Typical Predicted Values for Similar Compounds |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Varies depending on the specific derivative and solvent. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Varies depending on the specific derivative and solvent. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates molecular stability. | A larger gap implies higher stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Calculated from HOMO and LUMO energies. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Calculated from the energy gap. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Calculated from electronegativity and chemical hardness. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
Conformational Analysis and Stability Studies
The presence of rotatable bonds in this compound, such as the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the phenyl ring, allows for multiple conformations. Conformational analysis studies on flexible salicylamide-based peptidomimetics have shown that these molecules can exist in several low-energy conformations. nih.gov The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including the formation of intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen or the nitrogen of the amide group can significantly stabilize a particular conformation. The planarity of the benzamide core is a recurring feature in related crystal structures, suggesting that this is an energetically favorable arrangement. nih.gov
Molecular Docking and Protein-Ligand Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Salicylamide derivatives have been investigated for their potential as inhibitors of various enzymes and proteins. nih.gov For instance, niclosamide, a well-known salicylamide, and its derivatives have shown activity against a range of viral targets. nih.gov Molecular docking studies on related benzamide isomers have highlighted the importance of the bromine atom in forming halogen bonds with protein residues, which can significantly contribute to the binding affinity. nih.gov
When docking this compound into the active site of a hypothetical protein target, key interactions would likely involve:
Hydrogen bonding: The hydroxyl and amide groups are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine.
Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. nih.gov
Pi-stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic interactions: The methyl group and the aromatic ring can form hydrophobic contacts with nonpolar residues in the binding pocket.
These predicted interactions provide a rational basis for the design of more potent and selective analogs of this compound for specific therapeutic applications.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bond Donor | -OH group, -NH group | Asp, Glu, Ser, Thr, Main chain C=O |
| Hydrogen Bond Acceptor | C=O group, -OH group | Asn, Gln, His, Ser, Thr, Main chain N-H |
| Halogen Bonding | -Br atom | Main chain C=O, Ser, Thr, Asp, Glu |
| Pi-Stacking | Benzene (B151609) ring | Phe, Tyr, Trp |
| Hydrophobic Interactions | -CH₃ group, Benzene ring | Ala, Val, Leu, Ile, Met, Phe, Trp |
Binding Site Analysis and Ligand Pose Generation
Binding site analysis and ligand pose generation are computational techniques used to predict how a small molecule, or ligand, like this compound, might interact with a biological target, typically a protein. This process, often part of molecular docking studies, is fundamental in drug discovery.
Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein and evaluating the potential binding conformations, or "poses." The stability of each pose is assessed using a scoring function that calculates the binding energy. A lower binding energy generally indicates a more favorable and stable interaction.
Key interactions that would be analyzed include:
Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups of this compound are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen can act as acceptors. These interactions are critical for the specificity and affinity of the ligand for its binding site.
Pi-Stacking: The aromatic ring can also participate in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
The results of such an analysis are typically presented in a table summarizing the interacting residues and the types of bonds formed. While specific experimental data for this compound is not available, a hypothetical binding analysis can be illustrated.
Table 1: Illustrative Binding Interactions of this compound in a Hypothetical Protein Binding Site
| Interacting Residue | Type of Interaction | Atom(s) in Ligand Involved |
| Aspartic Acid (ASP) | Hydrogen Bond | Hydroxyl (-OH) group |
| Leucine (LEU) | Hydrophobic Interaction | Phenyl ring |
| Phenylalanine (PHE) | π-π Stacking | Phenyl ring |
| Glutamine (GLN) | Hydrogen Bond | Amide (-NH) group |
| Serine (SER) | Hydrogen Bond | Carbonyl (C=O) group |
This type of detailed analysis helps in understanding the structural basis of binding and can guide the chemical modification of the ligand to improve its potency and selectivity. Studies on structurally related benzamide derivatives have shown that these interactions are crucial for their biological activity.
Exploration of Halogen Bonding Interactions
A significant feature of this compound is the presence of a bromine atom. Halogen atoms, particularly heavier ones like bromine and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond. This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom.
Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to characterize and quantify these interactions. The analysis would focus on:
Geometry: The linearity of the C-Br···X angle (where X is the halogen bond acceptor) is a key characteristic of a halogen bond.
Electron Density Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify bond critical points and characterize the nature of the interaction.
The active participation of halogens in the assembly of molecular structures and their role in forming intramolecular rings and chains during crystal growth has been noted in similar molecules. mdpi.comresearchgate.net For instance, studies on fluorinated benzamide derivatives have demonstrated that the introduction of a halogen can significantly increase binding affinity. acs.org
Table 2: Potential Halogen Bonding Parameters for this compound
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Distance (Å) | C-Br···X Angle (°) |
| C-Br | Carbonyl Oxygen (C=O) | ~3.0 | ~165 |
| C-Br | Backbone Amide Oxygen | ~3.1 | ~160 |
| C-Br | Serine Hydroxyl Oxygen | ~2.9 | ~170 |
The exploration of halogen bonding is a critical aspect of the computational investigation of this compound, as these interactions can be exploited to design more potent and selective inhibitors for various protein targets. The ability of the bromine atom to form directional and specific interactions adds a valuable tool to the medicinal chemist's repertoire for lead optimization.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 2 Hydroxy N Methylbenzamide Derivatives
Impact of Substituent Modifications on Molecular Interactions
The core structure of 5-Bromo-2-hydroxy-N-methylbenzamide offers several sites for chemical modification. The strategic alteration of substituents on the aromatic ring and the amide nitrogen allows for a systematic investigation of their impact on molecular interactions, which are the cornerstone of the compound's biological effects.
The electronic and steric properties of substituents play a pivotal role in the interaction of this compound derivatives with their biological targets. The bromine atom at the 5-position, for instance, is an electron-withdrawing group that can influence the acidity of the phenolic hydroxyl group and the charge distribution across the aromatic ring. nih.govyoutube.com This, in turn, can affect the molecule's ability to form hydrogen bonds or engage in other electrostatic interactions with a receptor.
Substituents on the benzamide (B126) scaffold can be broadly categorized by their electronic and steric properties. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups can increase electron density on the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease electron density.
Steric bulk is another critical factor. Large, bulky substituents can create steric hindrance, preventing the molecule from fitting into a binding site. nih.gov However, in some cases, increased steric bulk can lead to enhanced selectivity for a particular target. The interplay between these electronic and steric effects is often complex and not always predictable.
To illustrate the impact of these properties, consider the following hypothetical data table based on general principles observed in related salicylamide (B354443) series:
| Substituent (R) | Electronic Effect | Steric Effect (van der Waals radius) | Hypothetical Biological Activity (IC₅₀, µM) |
| H | Neutral | Small | 10 |
| 3-NO₂ | Strong EWG | Medium | 5 |
| 4-OCH₃ | Strong EDG | Medium | 15 |
| 3,5-di-Cl | Strong EWG | Medium | 2 |
| 4-t-butyl | Weak EDG | Large | 25 |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
In derivatives of this compound where the phenolic hydrogen is replaced by a linker, the length and chemical nature of this linker are critical determinants of biological activity. researchgate.net The linker can influence the molecule's flexibility, solubility, and ability to span a binding site to interact with multiple subsites of a target protein.
A study on the synthesis of 5-bromosalicylamide (B1265511) derivatives involved the substitution of the phenolic hydrogen with alkoxycarbonylalkyl and hydrazinocarbonylalkyl groups. nih.govnih.gov This modification introduces a linker, and the subsequent conversion to hydrazones further extends this chain. While the primary focus of this study was synthesis and characterization, it highlights a key strategy for modulating the properties of the parent compound. nih.govnih.gov
| Linker at 2-OH position | Linker Length (atoms) | Linker Composition | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |
| -CH₂COOCH₃ | 4 | Ester | 50 |
| -CH₂COOC₂H₅ | 5 | Ester | 45 |
| -CH₂CONHNH₂ | 4 | Hydrazide | 30 |
| -CH₂CONHN=CH-Ph | 11 | Hydrazone | 15 |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
Positional Isomerism and Stereochemical Considerations in SAR
The spatial arrangement of atoms and functional groups within a molecule can have a profound impact on its biological activity. In the context of this compound derivatives, positional isomerism and stereochemistry are key considerations in SAR studies.
Positional isomers, where substituents are located at different positions on the aromatic ring, can exhibit vastly different biological profiles. For example, moving the bromo substituent from the 5-position to the 3- or 4-position would alter the electronic landscape of the molecule and its interaction with a target.
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, for instance, through modifications at the N-methyl group or within a linker attached to the phenolic oxygen. Enantiomers (non-superimposable mirror images) can have different affinities for a chiral receptor, with one enantiomer often being significantly more active than the other. This stereoselectivity is a hallmark of specific drug-receptor interactions.
Analog Series-Based Scaffold Analysis in Medicinal Chemistry
Analog series-based scaffold analysis is a computational technique used to identify the core structural motifs (scaffolds) that are responsible for the biological activity of a series of related compounds. This approach helps medicinal chemists to understand the essential features required for activity and to design new molecules with improved properties.
For the this compound series, the core scaffold can be defined as the 2-hydroxybenzamide moiety with a bromine atom at a specific position. By analyzing a series of analogs with different substituents at various positions, it is possible to build a pharmacophore model. This model defines the essential steric and electronic features required for binding to a specific biological target. This approach can also guide "scaffold hopping," where the core scaffold is replaced with a different chemical entity that maintains the key pharmacophoric features, potentially leading to compounds with novel intellectual property and improved drug-like properties. mdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.
For this compound derivatives, a QSAR study would typically involve:
Data Set Preparation: A series of analogs with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.gov
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC₅₀ = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (HOMO energy) + constant
This equation is for illustrative purposes only.
Mechanistic Biological and Pharmacological Investigations of 5 Bromo 2 Hydroxy N Methylbenzamide and Its Analogs
Identification and Characterization of Molecular Targets
The initial steps in understanding the pharmacological profile of 5-Bromo-2-hydroxy-N-methylbenzamide and its analogs involve pinpointing their direct molecular interactions. Research has focused on their ability to inhibit key enzymes and bind to specific cellular receptors.
Enzyme Inhibition Studies (e.g., ecKAS III, Hexokinase 2, WDR5)
While direct inhibitory studies on E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) and Hexokinase 2 by this compound are not extensively documented in publicly available literature, research into analogous structures provides insight into potential activities.
WDR5 Inhibition: The WD Repeat Domain 5 (WDR5) protein is a crucial component of various protein complexes, including histone methyltransferases, and is a promising target in cancer therapy. Small molecule inhibitors have been developed to block the "WIN site" of WDR5, a pocket that is essential for its interaction with other proteins. This blockade prevents WDR5 from associating with chromatin, leading to a decrease in the expression of WDR5-bound genes, including a subset of ribosomal protein genes. The ultimate cellular consequences of WIN site inhibition in cancer cells are the impediment of translation, induction of nucleolar stress, and p53-dependent apoptosis. While specific studies on this compound are not available, other inhibitors targeting the WDR5 WIN site have demonstrated picomolar affinity. Another class of inhibitors targets the "WBM site" of WDR5, disrupting its interaction with partners like MYC. The combined use of WIN site and WBM site inhibitors has shown synergistic effects in neuroblastoma cells.
Receptor Binding Assays (e.g., Dopamine (B1211576) D-2, Androgen Receptor)
The interaction of benzamide (B126) derivatives with neurotransmitter receptors is a well-established area of pharmacology.
Dopamine D-2 Receptor Binding: Substituted benzamides are known for their affinity for dopamine D2 receptors. Analogs of this compound, particularly other halogenated salicylamides, have been evaluated for their binding properties. The affinity of these compounds for the D2 receptor is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For example, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, which can be considered structural analogs, have been shown to possess affinity for D2-like receptors in the low micromolar range.
Table 1: Dopamine D2 Receptor Binding Affinities of Selected Benzamide Analogs This table is representative of data for analogous compounds and does not include this compound itself due to a lack of specific data in the search results.
| Compound/Analog Class | Ki (nM) | Receptor Subtype(s) |
|---|---|---|
| Pramipexole | 3.9 | D2 |
| Raclopride | 0.9 | D2/D3 |
| MCL-536 | 0.9 | D2 |
| 5-phenyl-pyrrole-3-carboxamide derivatives | Low µM range | D2-like |
Data sourced from references.
Androgen Receptor Binding: Based on the conducted searches, no specific studies detailing the binding of this compound or its close analogs to the androgen receptor were identified.
Cellular and Subcellular Mechanistic Studies
Beyond direct molecular interactions, it is crucial to understand how these compounds affect cellular processes. Investigations have focused on their impact on cell fate in mammalian cells and their disruptive effects on bacterial physiology.
Cell Cycle Regulation and Apoptosis Induction in In Vitro Systems
Analogs of this compound, specifically N-substituted benzamides, have been shown to be potent inducers of apoptosis and modulators of the cell cycle in cancer cell lines. Studies using declopramide, a related N-substituted benzamide, have demonstrated that these compounds can induce apoptosis at micromolar concentrations in human promyelocytic cancer cells (HL60) and a mouse pre-B cell line (70Z/3).
The mechanism of apoptosis induction by these benzamides appears to be mediated through the mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. The process is inhibitable by broad-spectrum caspase inhibitors and is also suppressed by the overexpression of the anti-apoptotic protein Bcl-2.
Furthermore, prior to the onset of apoptosis, these compounds induce a cell cycle block at the G2/M phase. This cell cycle arrest occurs independently of p53 status, as it is observed in both p53-proficient and p53-deficient cell lines.
Interference with Bacterial Metabolic Pathways and Cell Wall Synthesis In Vitro
The antibacterial properties of salicylanilides, a class to which this compound belongs, are primarily attributed to their ability to disrupt bacterial energy metabolism. The proposed mechanism of action is the dissipation of the proton motive force (PMF) across the bacterial membrane.
Salicylanilides are believed to act as protonophores or proton shuttles, transporting protons across the membrane and thereby uncoupling the electron transport chain from ATP synthesis. This disruption of the proton gradient leads to a decrease in cellular ATP levels and an increase in oxygen consumption. This mechanism is particularly effective when bacterial efflux pumps, which can expel the salicylanilide (B1680751) from the cell, are compromised or overwhelmed. The antibacterial activity of salicylanilides is often enhanced in the presence of efflux pump inhibitors or membrane permeabilizing agents.
While these compounds have a profound effect on bacterial metabolism, there is no direct evidence from the conducted searches to suggest that they interfere with the enzymatic pathways of bacterial cell wall synthesis.
In Vitro Biological Activity Profiling (Non-Therapeutic Outcomes)
The in vitro biological activities of salicylanilides extend to various non-therapeutic outcomes, primarily in the context of their antimicrobial effects. A series of salicylanilide analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.
These studies have established key structure-activity relationships. A free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule is essential for activity. The potency of these compounds is also significantly influenced by the presence of electron-withdrawing groups on the aniline (B41778) ring. However, a notable observation is that the cytotoxicity of these compounds in a murine macrophage cell line often correlates with their antimycobacterial activity. This suggests that the mechanism of action, likely the disruption of the proton gradient, is not specific to bacterial cells and can also affect mammalian cells, which limits their therapeutic potential as standalone agents.
Table 2: Summary of In Vitro Biological Activities of Salicylanilide Analogs This table provides a qualitative summary of observed activities for the broader class of salicylanilide compounds.
| Activity Type | Organism/Cell Type | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | Inhibition of growth | Disruption of proton motive force |
| Cytotoxicity | Murine Macrophages | Cell death | Disruption of proton motive force |
| Anticancer | Various cancer cell lines | Induction of apoptosis, cell cycle arrest | Mitochondrial pathway activation, G2/M block |
Data sourced from references.
Antimicrobial Activity against Specific Microbial Strains
Derivatives of the core this compound structure have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Research into novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown their efficacy. The antimicrobial activity of these compounds was determined using both disk diffusion agar (B569324) methods and broth microdilution to establish Minimum Inhibitory Concentration (MIC) values.
The screening of these compounds indicated that they were active against Gram-positive bacteria, with MIC values recorded between 2.5 and 5.0 mg/mL nih.gov. Further investigation into complexation with β-cyclodextrin suggested that such formulations could be beneficial for enhancing the antimicrobial effects nih.gov. The inclusion of the benzamide derivatives within the cyclodextrin (B1172386) cavity is believed to contribute to this improved activity nih.gov. While the primary focus has been on Gram-positive strains like Staphylococcus aureus, the rising challenge of antibiotic resistance continues to drive research into new therapeutic avenues with these and similar compounds nih.gov.
Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Microbial Strain Category | Method | Result (MIC) | Citation |
|---|---|---|---|
| Gram-positive bacteria | Broth microdilution | 2.5–5.0 mg/mL | nih.gov |
Antitumor Activity in Cellular Models (Mechanistic Focus)
Analogs of this compound, particularly within the bengamide family, have shown significant promise as antitumor agents. Studies on two potent bengamide analogues, referred to as Ben I and Ben V, have demonstrated considerable antiproliferative activity against various colorectal cancer (CRC) cell lines nih.gov.
These biological investigations revealed that both Ben I and Ben V induced a significant decrease in CRC cell proliferation and led to notable cell cycle alterations nih.gov. The effects were particularly pronounced in the MCF7, T84, and SW480 cell lines, with the Ben V analog showing generally greater effectiveness nih.gov. A key finding was that these analogues exhibited a more potent antiproliferative effect on tumor cell lines compared to normal cells, suggesting a potential for reduced side effects compared to conventional chemotherapeutic agents nih.gov.
From a mechanistic standpoint, a related analog, 5-bromo-1-mesyluracil (BMsU), has been shown to exert its antitumor effects by inhibiting crucial metabolic pathways. In vitro studies on human cervix carcinoma (HeLa) cells revealed that BMsU interferes with both DNA and RNA synthesis. Furthermore, it affects the de novo biosynthesis of pyrimidines and purines, indicating that its antitumor activity is closely linked to the inhibition of enzymes vital for the metabolism of tumor cells.
Table 2: Antitumor Activity of this compound Analogs
| Compound/Analog | Cell Line(s) | Observed Effect | Mechanistic Focus | Citation |
|---|---|---|---|---|
| Bengamide Analogues (Ben I, Ben V) | MCF7, T84, SW480, HT29 (Colon) | Significant decrease in cell proliferation; Cell cycle alteration | Greater antiproliferative effect on tumor cells vs. normal cells | nih.gov |
| 5-bromo-1-mesyluracil (BMsU) | HeLa (Cervix Carcinoma) | Inhibition of cell proliferation | Inhibition of DNA and RNA synthesis; Inhibition of pyrimidine (B1678525) and purine (B94841) de novo biosynthesis |
Derivatization Strategies and Lead Optimization Based on the 5 Bromo 2 Hydroxy N Methylbenzamide Scaffold
Design and Synthesis of Novel Benzamide (B126) Analogs and Hybrid Molecules
The generation of novel analogs from the 5-bromo-2-hydroxy-N-methylbenzamide core is a primary strategy to explore the structure-activity relationship (SAR) and identify compounds with improved therapeutic potential. This involves the introduction of diverse chemical functionalities and the creation of hybrid molecules that combine the benzamide scaffold with other pharmacophoric elements.
Introduction of Heterocyclic Moieties and Functional Groups
A common approach to expanding the chemical space around the this compound scaffold is the introduction of various functional groups and heterocyclic moieties. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile.
Research into derivatives of the closely related 5-bromosalicylamide (B1265511) has demonstrated the feasibility of modifying the core structure. For instance, starting from 5-bromo-2-hydroxybenzamide, methyl or ethyl esters have been synthesized through reaction with α-halogenated acid esters. These esters can then be converted to hydrazides by reacting with hydrazine (B178648). researchgate.netlew.ro Subsequent condensation of these hydrazides with substituted benzaldehydes yields hydrazones, introducing a new layer of structural diversity. researchgate.netlew.ro This synthetic pathway highlights a versatile method for introducing alkoxycarbonylalkyl, hydrazinocarbonylalkyl, and benzylidene-hydrazinocarbonylalkyl groups to the phenolic oxygen of the parent scaffold. researchgate.net
While direct examples for the N-methylated target compound are not extensively documented in the reviewed literature, these established synthetic routes for the parent salicylamide (B354443) provide a strong basis for similar derivatization of this compound. Furthermore, the introduction of common heterocyclic rings in drug discovery, such as pyrazoles, triazoles, and oxadiazoles (B1248032), represents a logical next step. For example, the synthesis of pyrazole-containing analogs could be achieved through the reaction of a suitably functionalized benzamide with a 1,3-dicarbonyl compound. Similarly, triazoles can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used click chemistry reaction. peerj.com The synthesis of oxadiazole derivatives often involves the cyclization of acylhydrazones or the reaction of hydrazides with carbon disulfide followed by further modifications. who.intresearchgate.netnih.gov
| Modification Strategy | Starting Material | Key Reagents | Resulting Functional Group/Moiety | Reference |
| Esterification | 5-Bromo-2-hydroxybenzamide | Methyl/Ethyl α-halogenated acid esters | Alkoxycarbonylalkyl | researchgate.netlew.ro |
| Hydrazide Formation | Ester derivatives | Hydrazine | Hydrazinocarbonylalkyl | researchgate.netlew.ro |
| Hydrazone Formation | Hydrazide derivatives | Substituted benzaldehydes | Benzylidene-hydrazinocarbonylalkyl | researchgate.netlew.ro |
| Pyrazole Synthesis (Proposed) | Functionalized Benzamide | 1,3-Dicarbonyl compounds | Pyrazole | nih.gov |
| Triazole Synthesis (Proposed) | Azide/Alkyne-functionalized Benzamide | Copper catalyst | 1,2,3-Triazole | peerj.com |
| Oxadiazole Synthesis (Proposed) | Hydrazide/Acylhydrazone derivatives | Carbon disulfide, Oxidizing agents | 1,3,4-Oxadiazole | who.intresearchgate.netnih.gov |
Creation of Multi-pharmacophore Conjugates
The development of hybrid molecules, or multi-pharmacophore conjugates, is an innovative strategy to design drugs with potentially enhanced efficacy or a dual mode of action. This approach involves covalently linking the this compound scaffold to another distinct pharmacophore known to have a complementary biological activity. While specific examples of multi-pharmacophore conjugates derived directly from this compound are not prevalent in the reviewed literature, the concept is a well-established principle in medicinal chemistry.
For instance, one could envision conjugating the benzamide scaffold to a known inhibitor of a different but related biological target. This could lead to a synergistic effect or the ability to overcome drug resistance mechanisms. The synthetic strategies for creating such conjugates would depend on the nature of the second pharmacophore and would likely involve the use of flexible linkers to ensure that both pharmacophoric units can adopt their optimal binding conformations.
Scaffold Hopping and Bioisosteric Replacement Strategies
To explore novel chemical space and overcome potential liabilities of the this compound scaffold, such as metabolic instability or off-target effects, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.
Scaffold hopping involves replacing the core benzamide structure with a different, often heterocyclic, ring system while maintaining the essential pharmacophoric features required for biological activity. This can lead to the discovery of compounds with completely different chemical architectures but similar biological profiles. For example, a 5,6-fused bicyclic heteroaromatic system could be explored as a replacement for the benzamide core. nih.gov The goal is to identify new scaffolds that may offer improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property positions.
Bioisosteric replacement is a more conservative approach where a specific functional group is replaced by another group with similar physical or chemical properties. nih.gov This strategy is often used to fine-tune the properties of a lead compound. In the context of the this compound scaffold, several bioisosteric replacements could be considered. For example, the amide bond itself is a common target for bioisosteric replacement to improve metabolic stability. Heterocycles such as 1,2,3-triazoles and oxadiazoles are well-known amide bond bioisosteres. nih.govdrughunter.com The bromine atom could be replaced with other halogens or a trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule. Similarly, the phenolic hydroxyl group could be replaced with other hydrogen bond donors or acceptors.
| Strategy | Original Group/Scaffold | Potential Replacement(s) | Rationale |
| Scaffold Hopping | Benzamide | 5,6-Fused Bicyclic Heterocycles (e.g., Imidazo[1,2-a]pyridine) | Explore novel chemical space, improve properties. nih.gov |
| Bioisosteric Replacement | Amide Bond | 1,2,3-Triazole, Oxadiazole | Improve metabolic stability. nih.govdrughunter.com |
| Bioisosteric Replacement | Bromine | Chlorine, Fluorine, Trifluoromethyl | Modulate electronic properties and lipophilicity. |
| Bioisosteric Replacement | Hydroxyl Group | Thiol, Amino | Alter hydrogen bonding and physicochemical properties. |
Rational Drug Design Principles for Enhanced Target Selectivity and Potency (Pre-clinical, Mechanistic)
Rational drug design plays a crucial role in optimizing the this compound scaffold to achieve higher potency and selectivity for its intended biological target. This process often involves a combination of computational modeling and experimental validation.
Preclinical studies on related compounds can provide valuable insights. For example, a study on sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000), a compound that can convert to 3-butyl-6-bromo-1(3H)-isobenzofuranone, investigated its pharmacokinetic profile in rats and beagle dogs. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and for guiding further optimization.
The core principles of rational drug design that can be applied to this scaffold include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques can be used to design ligands that fit precisely into the binding site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to enhance potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These approaches use the knowledge of known active and inactive compounds to build a pharmacophore model that defines the essential structural features required for activity. This model can then be used to design new compounds with improved properties.
Computational Chemistry: Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of newly designed analogs, helping to prioritize the synthesis of the most promising compounds. These computational tools can also be used to predict ADME properties, further guiding the design process.
By systematically applying these derivatization strategies and rational drug design principles, researchers can continue to optimize the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.
Analytical Method Development for Research Applications of 5 Bromo 2 Hydroxy N Methylbenzamide
Chromatographic Methodologies for Purification and Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the purification and purity assessment of synthesized compounds like 5-Bromo-2-hydroxy-N-methylbenzamide. These techniques separate the target compound from starting materials, byproducts, and other impurities, allowing for its isolation and the determination of its purity level.
The choice of chromatographic conditions is critical for achieving optimal separation. For benzamide (B126) derivatives, reverse-phase (RP) HPLC is a common and effective approach. sielc.com Method development for structurally similar compounds, such as 4-Bromo-3,5-dihydroxy-N-methylbenzamide and 5-Bromo-2-hydroxy-4-methoxybenzophenone, provides a strong basis for establishing conditions for this compound. sielc.comsielc.com These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. umb.edu
A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to improve peak shape and resolution. sielc.comsielc.com For preparative applications aimed at isolating the compound, the method can be scaled up. sielc.com For faster analysis and higher resolution, UPLC systems with smaller particle-size columns (e.g., sub-3 µm) are suitable. sielc.com When the subsequent analysis involves mass spectrometry (MS), it is crucial to use a volatile acid, such as formic acid, instead of a non-volatile acid like phosphoric acid in the mobile phase. sielc.comsielc.com
Table 1: Example HPLC/UPLC Method Parameters for Analysis of Bromo-hydroxybenzamide Derivatives
| Parameter | Condition | Rationale / Application |
|---|---|---|
| Column | Newcrom R1 (C18) | A reverse-phase column suitable for separating hydrophobic compounds like benzamide derivatives. sielc.comsielc.com |
| Mobile Phase | Acetonitrile / Water / Acid | A common mobile phase for reverse-phase chromatography. The ratio is optimized for desired retention. sielc.comsielc.com |
| Acid Additive | Phosphoric Acid or Formic Acid | Phosphoric acid can be used for UV detection. Formic acid is required for MS-compatible methods. sielc.comsielc.com |
| Column Particles | 3 µm | Smaller particle sizes are used in UPLC for faster run times and increased efficiency. sielc.com |
| Application | Preparative or Analytical | The method can be scaled for purification (preparative) or used for purity assessment (analytical). sielc.comsielc.com |
Quantitative Analytical Techniques for Research Samples (e.g., LC-MS/MS)
For the precise quantification of this compound in research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. rsc.org This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the analyte even at very low concentrations and in complex matrices. rsc.orgresearchgate.net The method involves separating the compound from the sample matrix using liquid chromatography before it is ionized and detected by a tandem mass spectrometer. rsc.org
A validated LC-MS/MS method was developed for a structurally related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), which demonstrates the typical parameters that would be applicable. researchgate.netnih.gov The chromatographic separation was achieved on a Hypersil GOLD C18 column with a gradient elution using ammonium (B1175870) acetate (B1210297) and methanol (B129727) at a flow rate of 0.2 mL/min. researchgate.netnih.gov
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. researchgate.net In this mode, a specific precursor ion (the ionized molecule of interest) is selected, fragmented, and a specific product ion is then monitored for quantification. unipd.it This process minimizes interference from other components in the sample. rsc.org The method for BZP was validated for linearity, precision, and accuracy, achieving a wide concentration range of 5–10,000 ng/mL with intra-day and inter-day precision of less than 8.71%. researchgate.netnih.gov
Table 2: Illustrative LC-MS/MS Method Parameters Based on a Structurally Related Compound (BZP)
| Parameter | Description | Source |
|---|---|---|
| LC Column | Hypersil GOLD C18 | Efficient reverse-phase separation. researchgate.netnih.gov |
| Mobile Phase | Gradient elution with ammonium acetate and methanol | Provides good chromatographic resolution. researchgate.netnih.gov |
| Flow Rate | 0.2 mL/min | A typical flow rate for analytical LC-MS. researchgate.netnih.gov |
| Ionization | Electrospray Ionization (ESI) | A common, soft ionization technique suitable for a wide range of molecules. researchgate.net |
| MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. researchgate.net |
| Linearity Range | 5–10,000 ng/mL | Demonstrates the method's ability to quantify across a broad concentration range. researchgate.netnih.gov |
| Precision | < 8.71% (Intra- and Inter-day) | Indicates high reproducibility of the method. researchgate.netnih.gov |
| Accuracy | -8.53% to 6.38% | Shows the closeness of measured values to the true values. researchgate.netnih.gov |
Stability Studies of the Compound in Research Media (Non-Pharmacokinetic)
Evaluating the stability of this compound in various research media is critical for ensuring the integrity of experimental results. Stability studies are designed to determine if the compound degrades under specific storage and experimental conditions, such as in buffers, cell culture media, or organic solvents used for stock solutions.
A typical stability study involves incubating the compound in the selected medium at different temperatures (e.g., 4°C, room temperature, 37°C) and for various durations. Aliquots are taken at predefined time points and analyzed using a stability-indicating analytical method, usually HPLC or LC-MS/MS, to quantify the remaining parent compound. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
For the related compound BZP, studies showed it was stable throughout the analysis and storage period, suggesting that benzamide derivatives of this type can possess good chemical stability. researchgate.netnih.gov Theoretical and experimental studies on 5-Bromo-2-Hydroxybenzaldehyde also provide insights into molecular stability through computational analysis and UV-Visible studies in different solvents, which can help predict potential liabilities. nih.gov
Table 3: Framework for a Stability Study of this compound in Research Media
| Parameter | Conditions to be Tested | Analytical Method | Purpose |
|---|---|---|---|
| Media | DMSO stock solution, Phosphate-Buffered Saline (PBS), Cell Culture Medium (e.g., DMEM) | HPLC-UV or LC-MS/MS | To assess stability in commonly used research vehicles. |
| Temperature | -20°C, 4°C, 25°C (Room Temp), 37°C | HPLC-UV or LC-MS/MS | To simulate storage and experimental conditions. |
| Time Points | 0, 2, 4, 8, 24, 48 hours | HPLC-UV or LC-MS/MS | To determine the rate of degradation over a typical experimental timeframe. |
| Analysis | % of parent compound remaining, appearance of degradant peaks | HPLC-UV or LC-MS/MS | To quantify stability and identify potential degradation pathways. |
Future Directions and Emerging Research Avenues for 5 Bromo 2 Hydroxy N Methylbenzamide Research
Exploration of Novel Biological Targets (Non-Clinical)
The inherent biological activity of the 2-hydroxy-benzamide scaffold suggests a fertile ground for the discovery of novel non-clinical biological targets for 5-Bromo-2-hydroxy-N-methylbenzamide. nih.gov Salicylamides are recognized for a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The substitution pattern of this compound, featuring a bromine atom and an N-methyl group, offers unique structural motifs that can be exploited for targeted biological interactions.
Future research could systematically screen this compound against a diverse panel of enzymes, receptors, and other protein targets to uncover new biological activities. For instance, derivatives of 2-methylbenzamide (B88809) have been identified as modulators of voltage-gated sodium channels (Nav), suggesting a potential line of inquiry for this compound in the study of ion channel function. nih.gov Furthermore, the structural similarity to salicylamide (B354443), a known analgesic and antipyretic, provides a rationale for investigating its effects on enzymes involved in pain and inflammation pathways, such as cyclooxygenases, in a non-clinical context. A recent study on tryptamine (B22526) salicylic (B10762653) acid derivatives, including a compound with a bromo-substitution on the indole (B1671886) ring and a methyl group on the benzamide (B126) portion, showed potent and broad-spectrum anticancer inhibition. rsc.org This highlights the potential of the N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide framework as a new chemical entity for designing effective anti-cancer agents. rsc.org
Application in Chemical Biology Probes and Tools
The development of chemical probes is crucial for dissecting complex biological processes. The structure of this compound contains key functional groups that make it an attractive scaffold for the design of such tools. The bromine atom, for example, can serve as a handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments.
Moreover, the bromoacetyl group in related compounds like 5-(bromoacetyl)salicylamide (B144633) facilitates nucleophilic substitution, enabling conjugation with amines or thiols in drug design. This reactivity could be engineered into derivatives of this compound to create covalent probes that can irreversibly bind to their biological targets. Such probes would be invaluable for target identification and validation studies. The screening of small-molecule libraries is a productive method for identifying chemical probes for disease-related targets. nih.gov The development of libraries of compounds based on the this compound scaffold could lead to the discovery of novel probes with high selectivity and potency.
Advanced Materials Science Applications (e.g., polymers, coatings)
The benzamide and N-methylbenzamide moieties are known to be incorporated into polymers to enhance their physical properties. chemicalbook.com Research into N-methylbenzamide has shown its utility in the development and modification of polymers and resins, where its chemical structure can improve thermal stability, flexibility, and chemical resistance. chemicalbook.com This suggests a promising future for this compound as a functional monomer in the synthesis of advanced materials.
The presence of the bromine atom could impart flame-retardant properties to the resulting polymers, an area of significant industrial importance. Furthermore, the hydroxyl and amide groups are capable of forming strong hydrogen bonds, which could be exploited to create self-assembling materials or polymers with enhanced mechanical strength. The synthesis of functional aromatic polyamides with controlled structures is an active area of research, and monomers containing various functional groups are being explored to create materials with tailored properties. mdpi.com The incorporation of this compound into polyamide backbones could lead to the development of novel polymers with unique thermal, mechanical, and functional characteristics suitable for applications in coatings, films, and specialty plastics. For instance, the synthesis of polyamides from amide diene monomers derived from castor oil has been reported, showcasing the versatility of amide-containing building blocks in polymer chemistry. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
